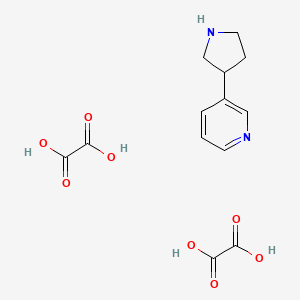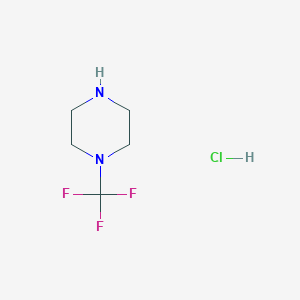
1-(三氟甲基)哌嗪盐酸盐
描述
1-(Trifluoromethyl)piperazine hydrochloride is an organic compound with the chemical formula C5H9F3N2·HCl. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.
科学研究应用
1-(Trifluoromethyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an entactogenic drug . It selectively promotes the release of serotonin . The primary target of 1-(Trifluoromethyl)piperazine hydrochloride is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid .
Mode of Action
1-(Trifluoromethyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 1-(Trifluoromethyl)piperazine hydrochloride are primarily related to the neurotransmitter gamma-aminobutyric acid (GABA). By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride enhances the effect of GABA in the nervous system . This can lead to various downstream effects, including decreased neuronal excitability and induction of a calm, relaxed state.
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of 1-(Trifluoromethyl)piperazine hydrochloride’s action primarily involve the modulation of GABA receptor activity. By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride can induce a state of relaxation and decrease neuronal excitability . This can have various effects on the body, depending on the specific context and the other substances present.
生化分析
Biochemical Properties
1-(Trifluoromethyl)piperazine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and proteins like serotonin transporters. These interactions are primarily characterized by the inhibition of enzyme activity and the alteration of neurotransmitter levels, leading to significant biochemical changes .
Cellular Effects
The effects of 1-(Trifluoromethyl)piperazine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect serotonin signaling pathways, leading to changes in gene expression related to neurotransmitter synthesis and release . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(Trifluoromethyl)piperazine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and enzyme activity . Furthermore, it can inhibit or activate enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Trifluoromethyl)piperazine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to 1-(Trifluoromethyl)piperazine hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-(Trifluoromethyl)piperazine hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, it may cause toxic effects, including seizures and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes.
Metabolic Pathways
1-(Trifluoromethyl)piperazine hydrochloride is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolic flux and levels of metabolites . These interactions can lead to changes in the synthesis and degradation of neurotransmitters, impacting overall neurotransmitter balance.
Transport and Distribution
Within cells and tissues, 1-(Trifluoromethyl)piperazine hydrochloride is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-(Trifluoromethyl)piperazine hydrochloride is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, influencing processes such as neurotransmitter release and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
1-(Trifluoromethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 1-(Trifluoromethyl)piperazine hydrochloride often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
化学反应分析
Types of Reactions
1-(Trifluoromethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpiperazine N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)piperazine: Another piperazine derivative with different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Similar in structure but with a phenyl group attached to the piperazine ring.
Uniqueness
1-(Trifluoromethyl)piperazine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these characteristics are desirable .
属性
IUPAC Name |
1-(trifluoromethyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJKVKTCFWRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956321-71-3 | |
| Record name | 1-(trifluoromethyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)
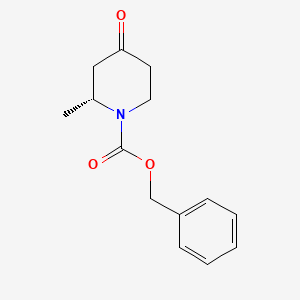
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)

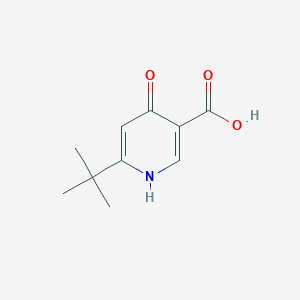

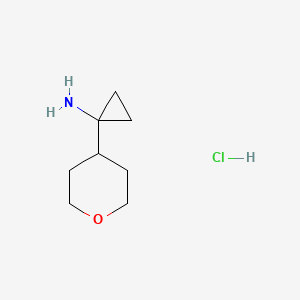
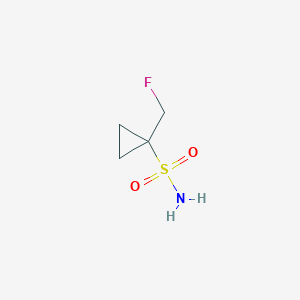
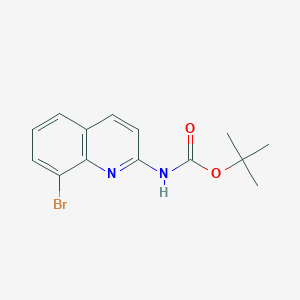
![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

